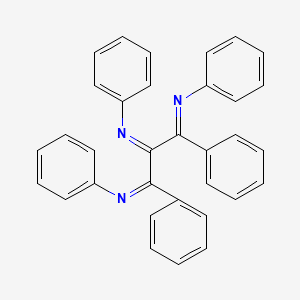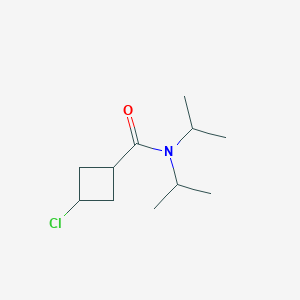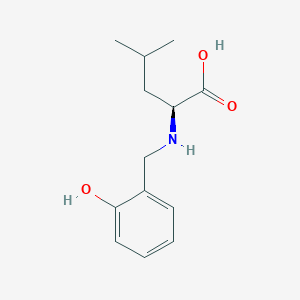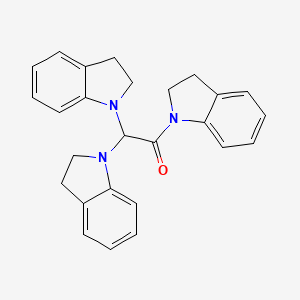![molecular formula C22H22N6O4 B12563756 4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene CAS No. 151871-76-0](/img/structure/B12563756.png)
4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is an azo compound characterized by the presence of a nitrophenylazo group and a bis(2-hydroxyethyl)amino group attached to an azobenzene core Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene typically involves the diazotization of 4-nitroaniline followed by coupling with 4’-[bis(2-hydroxyethyl)amino]azobenzene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenylazo group can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives, which may further participate in additional chemical transformations.
Substitution: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the hydroxyl groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is used as a model compound for studying azo dye chemistry and photochemical reactions. Its unique structure allows for investigations into electron transfer processes and molecular interactions.
Biology
In biological research, this compound can be used as a probe for studying enzyme-catalyzed reactions and as a marker for tracking molecular pathways in cells.
Medicine
Industry
In the industrial sector, 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is used as a dye for textiles, plastics, and other materials. Its vibrant color and stability make it suitable for various dyeing applications.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in molecular conformation and electron distribution, affecting the compound’s reactivity and biological activity. The bis(2-hydroxyethyl)amino group may also play a role in enhancing the compound’s solubility and facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenylazo)aniline: Similar in structure but lacks the bis(2-hydroxyethyl)amino group.
4-(4-Nitrophenylazo)-4’-aminobenzene: Contains an amino group instead of the bis(2-hydroxyethyl)amino group.
4-(4-Nitrophenylazo)-4’-hydroxybenzene: Contains a hydroxyl group instead of the bis(2-hydroxyethyl)amino group.
Uniqueness
4-(4-Nitrophenylazo)-4’-[bis(2-hydroxyethyl)amino]azobenzene is unique due to the presence of both the nitrophenylazo and bis(2-hydroxyethyl)amino groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
151871-76-0 |
|---|---|
Formule moléculaire |
C22H22N6O4 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C22H22N6O4/c29-15-13-27(14-16-30)21-9-5-19(6-10-21)25-23-17-1-3-18(4-2-17)24-26-20-7-11-22(12-8-20)28(31)32/h1-12,29-30H,13-16H2 |
Clé InChI |
DDDUWVIMIXQRFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N(CCO)CCO)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)



![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)

![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

